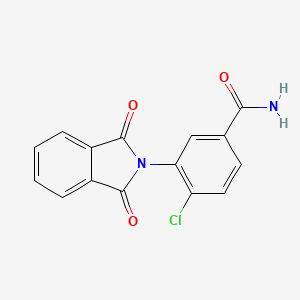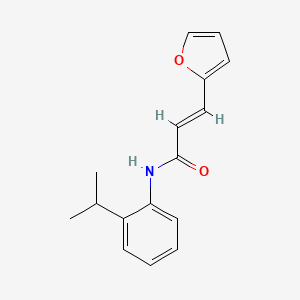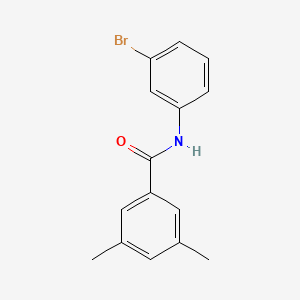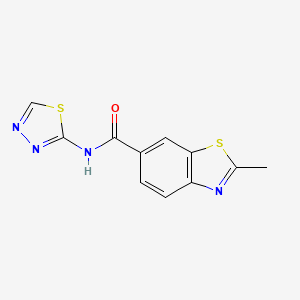
4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as C16, which is its chemical identification. C16 is a member of the benzamide family and is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
C16 acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, C16 disrupts the repair of damaged DNA, leading to the death of cancer cells. This mechanism of action makes C16 a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. In addition to its PARP inhibitory activity, C16 has been shown to induce apoptosis (programmed cell death) in cancer cells. C16 has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C16 has several advantages as a research tool. Its unique chemical structure allows for the development of specific inhibitors and probes for PARP. However, C16 has some limitations as well. Its low solubility in water can make it difficult to work with in aqueous environments. Additionally, C16 has been found to be toxic to some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on C16. One potential direction is the development of more potent and selective PARP inhibitors based on the chemical structure of C16. Another direction is the investigation of the anti-inflammatory effects of C16 and its potential use in the treatment of inflammatory diseases. Additionally, the use of C16 as a research tool for the study of DNA repair and apoptosis is an area of ongoing research.
Métodos De Síntesis
The synthesis of C16 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloro-3-nitrobenzoic acid and phthalic anhydride. The reaction is carried out in the presence of a catalyst, such as zinc dust, and a solvent, such as acetic acid. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
C16 has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. Its unique chemical structure makes it an ideal candidate for drug development and as a research tool.
Propiedades
IUPAC Name |
4-chloro-3-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-6-5-8(13(17)19)7-12(11)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXYIWIPGDDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)



![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)


![4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)